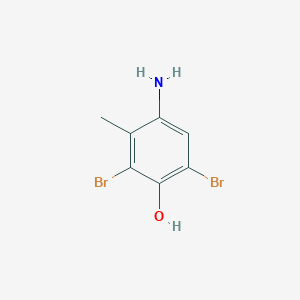
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃S It is an ester derivative of benzoic acid, featuring an acetamido group and a methylsulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate typically involves the esterification of 4-acetamido-3-(methylsulfanylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is typically purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products
Hydrolysis: 4-acetamido-3-(methylsulfanylmethyl)benzoic acid and ethanol.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanylmethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the acetamido and methylsulfanylmethyl groups, making it less versatile in terms of reactivity.
Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 4-aminobenzoate: Contains an amino group instead of an acetamido group, leading to different chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65134-92-1 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-5-6-12(14-9(2)15)11(7-10)8-18-3/h5-7H,4,8H2,1-3H3,(H,14,15) |
Clave InChI |
OOGRJJUYSISAKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)



![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)


